3-Bromo-4-(trifluoromethoxy)benzoyl chloride
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Overview
Description
“3-Bromo-4-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C8H3BrClF3O2 . It is an organic compound that is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-(trifluoromethoxy)benzoyl chloride” consists of a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a benzoyl chloride group . The InChI string representation of the molecule isInChI=1S/C8H5BrClF3O/c9-6-3-5 (4-10)1-2-7 (6)14-8 (11,12)13/h1-3H,4H2
. Physical And Chemical Properties Analysis
The molecular weight of “3-Bromo-4-(trifluoromethoxy)benzoyl chloride” is 289.47 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has a topological polar surface area of 9.2 Ų .Scientific Research Applications
Aryne Route to Naphthalenes
- The aryne route, involving the generation and interception of aryne intermediates, has been employed for the synthesis of naphthalenes and their derivatives. For example, 1,2-dehydro-4-(trifluoromethoxy)benzene, a compound related to the structure of interest, can be generated from its bromo precursor and reacted with furan to produce cycloadducts. These adducts can further undergo reduction, isomerization, or bromination to yield various naphthalene derivatives, highlighting the synthetic versatility of trifluoromethoxy-substituted arynes in constructing complex organic frameworks (Schlosser & Castagnetti, 2001).
Trifluoromethoxylation of Aliphatic Substrates
- A novel trifluoromethoxylation reaction has been developed for aliphatic substrates, demonstrating the utility of trifluoromethoxy-containing compounds in introducing trifluoromethoxy groups to aliphatic chains. This approach uses a trifluoromethoxide anion generated from a dinitro(trifluoromethoxy)benzene precursor, showcasing the potential applications of trifluoromethoxy compounds in the functionalization of organic molecules (Marrec et al., 2010).
Synthetic Routes to Benzoates
- In the realm of ester synthesis, 3-Bromo-4-(trifluoromethoxy)benzoyl chloride and its related compounds have been implicated in the development of facile synthetic protocols. These methods enable the preparation of various benzoates, including halobutyl benzoates, through reactions involving benzoyl chloride and metal halides. The ease of controlling halogen groups in these syntheses underscores the significance of such compounds in the synthesis of ester derivatives (Kang & Kim, 2000).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJEFXFJWHBMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592668 |
Source
|
Record name | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |
CAS RN |
85366-63-8 |
Source
|
Record name | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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